(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-13-4-5-15(14(2)12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQZZGJRHXPIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is a complex organic compound belonging to the pteridine class. Its structure features a dimethylphenyl group and a methylpiperazine substituent attached to a pteridine core, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in pharmacological research due to its potential interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H23N7
- Molecular Weight : Approximately 349.43 g/mol
- Structural Features : The compound is characterized by a fused pyrimidine and pyrazine ring structure, typical of pteridines.
Preliminary studies suggest that this compound may exhibit activity against specific kinases, indicating its potential role in modulating cellular pathways involved in disease progression, particularly in cancer treatment. The compound's ability to inhibit kinases suggests it may interfere with signaling pathways critical for tumor growth and metastasis.
Pharmacological Applications
Research indicates that this compound could be a candidate for drug development due to its biological activity. Potential applications include:
- Cancer Treatment : Its kinase inhibition properties may be leveraged in developing targeted therapies for various cancers.
- Neurological Disorders : Given the presence of the piperazine moiety, there may be implications for use in treating conditions like anxiety or depression.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is essential to compare it with structurally similar compounds. The following table summarizes key comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | Dimethylphenyl group; methylpiperazine | Potential kinase inhibition | Variation in phenyl positioning affects activity |
| Methotrexate | Pteridine derivative with glutamate | Anticancer agent; inhibits dihydrofolate reductase | Established therapeutic use; different substituents |
| 6-Methylpterin | Methylated pteridine core | Role in folate metabolism | Simpler structure; essential for biological processes |
This comparative analysis highlights how variations in substituents can significantly influence both biological activity and potential applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of related pteridine compounds, providing insights into the potential effects of this compound:
- Kinase Inhibition Studies : Research has shown that compounds with similar structures exhibit inhibitory effects on various kinases involved in cancer pathways. For instance, studies indicate that certain pteridine derivatives can inhibit the activity of protein kinases associated with tumorigenesis.
- Cellular Pathway Modulation : Investigations into the cellular mechanisms have revealed that pteridine derivatives can modulate pathways such as apoptosis and cell proliferation, suggesting that this compound might have similar effects.
- Toxicity Assessments : Preliminary toxicity assessments are crucial for evaluating the safety profile of this compound. Research into related compounds has indicated varying degrees of cytotoxicity depending on their structural modifications.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine exhibits significant cytotoxicity against various cancer cell lines. Research has shown that compounds with similar pteridine structures can inhibit cell proliferation in:
- Breast Cancer (MDA-MB-231) : Demonstrated notable inhibition of cell growth.
- Colon Cancer (HT-29) : Effective in reducing cell viability.
These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Preliminary studies indicate that it may exhibit:
- Antidepressant Effects : By modulating serotonin pathways.
- Cognitive Enhancement : Potentially improving memory and learning processes.
Further research is needed to elucidate the specific mechanisms involved .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. In animal models of colitis, it exhibited:
- Efficacy at Low Doses : Demonstrated effectiveness at 0.01 mmol/kg with minimal tissue damage.
- Reduction in Inflammation : Achieved a 41% reduction in inflammatory markers.
These properties suggest its potential use in treating inflammatory conditions such as colitis and other gastrointestinal disorders .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Pteridine Core : Through the condensation of pyrimidine and pyrazine derivatives.
- Introduction of the Dimethylphenyl Group : Via nucleophilic aromatic substitution.
- Attachment of the Methylpiperazinyl Group : By reacting the intermediate with 4-methylpiperazine under basic conditions.
These synthetic routes are crucial for optimizing yield and purity during industrial production .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Significant cytotoxicity against cancer cell lines; reduced inflammation in colitis model |
| Similar Pteridine Derivative | Antioxidant | Exhibited antioxidant properties with minimal tissue damage in animal models |
| Other Piperazine-linked Compounds | Neurological effects | Potential cognitive enhancement effects noted |
This table illustrates how this compound compares to related compounds in terms of biological activity and research findings.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pteridin-4-amine Derivatives
The closest structural analogs share the pteridin-4-amine core but differ in substituents on the piperazine ring or aryl group.
Table 1: Key Pteridin-4-amine Analogs
Key Differences :
- Electronic Effects : The methyl group is electron-donating, while phenyl introduces resonance effects, altering electronic interactions with biological targets.
Heterocyclic Amine Derivatives with Aryl Groups
Compounds with distinct heterocyclic cores but similar aryl/piperazinyl substituents provide insights into structure-activity relationships.
Table 2: Heterocyclic Amine Analogs
Comparison Highlights :
- Core Heterocycle : Pteridine’s larger aromatic system may enhance π-π stacking compared to smaller pyrimidine or pyrazolopyrimidine cores.
- Substituent Effects: Methoxy vs. Methyl: Methoxy () increases polarity, reducing membrane permeability compared to methyl groups.
Physicochemical and Pharmacokinetic Implications
Solubility and Lipophilicity
Molecular Weight and Drug-Likeness
- Smaller analogs (e.g., pyrimidines in ) may offer better pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?
- Methodological Answer : The synthesis of structurally similar pteridine and piperazinyl derivatives involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution of halogenated pteridines with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pteridine to piperazine), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In analogous compounds, the NMR spectrum shows distinct signals for the 2,4-dimethylphenyl group (δ 2.2–2.4 ppm for methyl groups) and piperazinyl protons (δ 2.5–3.0 ppm for N–CH and ring protons). NMR confirms the pteridin-4-ylamine scaffold (δ 150–160 ppm for C=N and C–N bonds) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] with <2 ppm error) .
Q. How is the compound’s solubility and stability assessed under physiological conditions?
- Methodological Answer : Solubility is tested in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) using UV-Vis spectrophotometry. Stability studies involve incubating the compound at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products. Piperazine-containing analogs show improved aqueous solubility due to protonation at physiological pH .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, 3D-QSAR) predict the compound’s interaction with biological targets?
- Methodological Answer : For pteridine derivatives, molecular docking into kinase active sites (e.g., MAP kinases) using AutoDock Vina or Schrödinger Suite identifies key binding interactions (e.g., hydrogen bonds with Lys53 or hydrophobic contacts with Phe103). 3D-QSAR models, built from antileukemic activity data of triazine analogs, highlight the importance of the 4-methylpiperazinyl group’s electronegativity and spatial orientation for target affinity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC values due to redox interference. Standardizing protocols (e.g., cell line passage number, serum concentration) and validating results with orthogonal methods (e.g., flow cytometry for apoptosis) improve reproducibility . Contradictory receptor binding data may require competitive radioligand assays to confirm selectivity .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs?
- Methodological Answer : A split-plot factorial design is effective. For example:
- Main factors : Substituents on the pteridine core (e.g., electron-withdrawing vs. donating groups).
- Sub-factors : Piperazinyl modifications (e.g., N-methyl vs. N-ethyl).
- Response variables : IC in kinase inhibition assays and logP values.
Statistical analysis (ANOVA, Tukey’s post hoc test) identifies significant contributors to activity .
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in catalytic systems?
- Methodological Answer : pH-dependent reactivity is assessed via cyclic voltammetry in buffered solutions (pH 3–10). For example, piperazinyl groups undergo protonation below pH 6.5, altering electron density on the pteridine ring and affecting redox potentials. Elevated temperatures (>50°C) accelerate hydrolysis of the amine-pteridine bond, monitored by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
